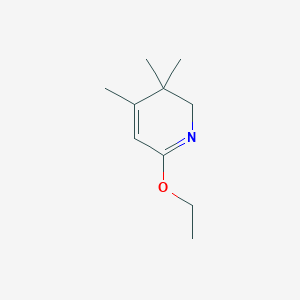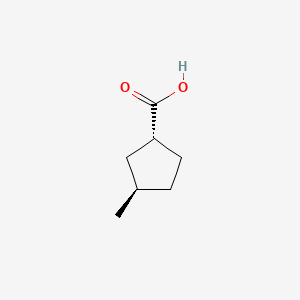
(1R,trans)-3-methyl-cyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,trans)-3-methyl-cyclopentanecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of a cyclopentane ring with a carboxylic acid functional group and a methyl substituent makes it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,trans)-3-methyl-cyclopentanecarboxylic acid typically involves the use of optically active starting materials to ensure the desired stereochemistry. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the carboxylic acid group and the methyl substituent. The reaction conditions often include the use of Grignard reagents, catalytic hydrogenation, and stereoselective reduction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques, such as chromatography, are essential to obtain the desired enantiomer in large quantities.
化学反応の分析
Types of Reactions: (1R,trans)-3-methyl-cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as esters, alcohols, and halogenated compounds.
科学的研究の応用
(1R,trans)-3-methyl-cyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,trans)-3-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
類似化合物との比較
Chrysanthemic acid: Another cyclopentane derivative with insecticidal properties.
Phenothrin: A synthetic pyrethroid with similar structural features.
Comparison: (1R,trans)-3-methyl-cyclopentanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Unlike chrysanthemic acid and phenothrin, it may have different applications and reactivity profiles, making it valuable for specialized research and industrial purposes.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
(1R,3R)-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
InChIキー |
LHJUMZACQNBHRC-PHDIDXHHSA-N |
異性体SMILES |
C[C@@H]1CC[C@H](C1)C(=O)O |
正規SMILES |
CC1CCC(C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


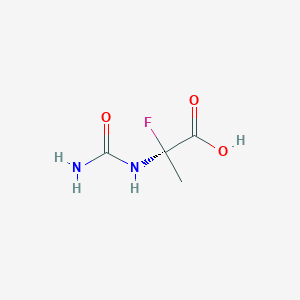
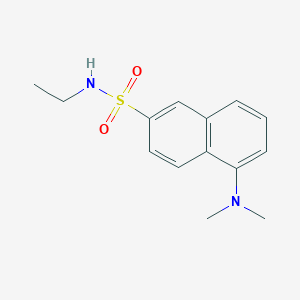

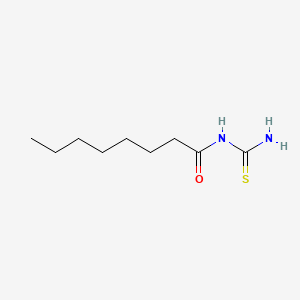

![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)
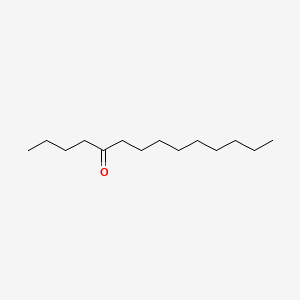
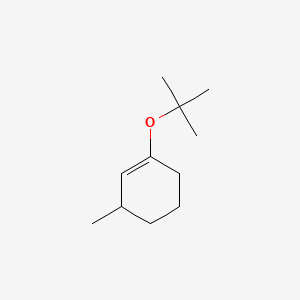
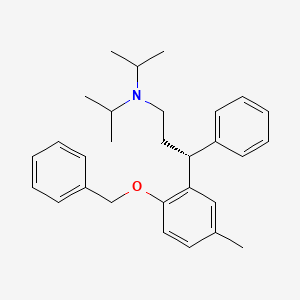
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)
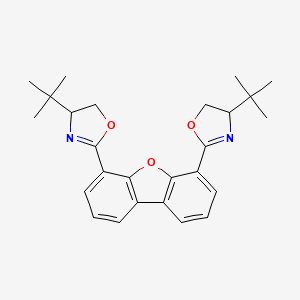
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)
![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)
